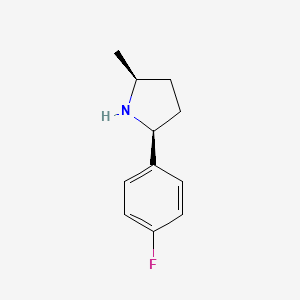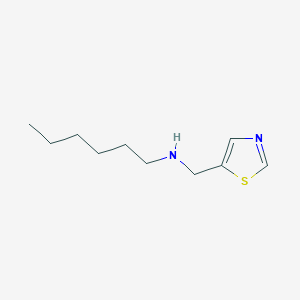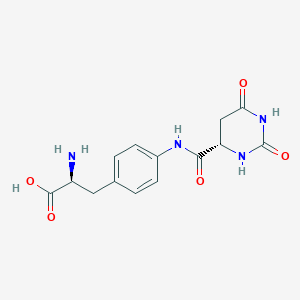
4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine is a complex organic compound that belongs to the class of amino acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the carbonyl group: This step may involve the use of reagents such as acyl chlorides or anhydrides.
Coupling with L-phenylalanine: This step typically involves peptide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the reaction conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the synthesis of pharmaceuticals or other high-value chemicals.
Wirkmechanismus
The mechanism of action of 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-tyrosine
- 4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-tryptophan
Uniqueness
4-(((Hexahydro-2,6-dioxo-4S-pyrimidinyl)carbonyl)amino)-L-phenylalanine is unique due to its specific structure, which may confer distinct bioactive properties compared to similar compounds. Its unique combination of functional groups and stereochemistry may result in different reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
2096508-06-2 |
|---|---|
Molekularformel |
C14H16N4O5 |
Molekulargewicht |
320.30 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H16N4O5/c15-9(13(21)22)5-7-1-3-8(4-2-7)16-12(20)10-6-11(19)18-14(23)17-10/h1-4,9-10H,5-6,15H2,(H,16,20)(H,21,22)(H2,17,18,19,23)/t9-,10-/m0/s1 |
InChI-Schlüssel |
OLPMLGPIXOYZDU-UWVGGRQHSA-N |
Isomerische SMILES |
C1[C@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


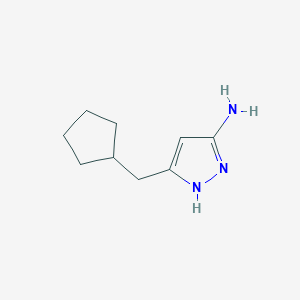

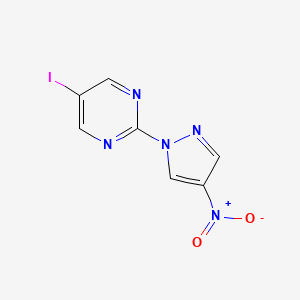

![Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13335198.png)
![3-Amino-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13335199.png)

![6-(2-Hydroxy-2-methylpropoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13335207.png)
![Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate](/img/structure/B13335212.png)
